10-Chloro-1,1-diethoxydecane

Physical Properties Density Halogen Exchange

This chloro-functionalized acyclic acetal delivers a unique orthogonal reactivity profile: a latent aldehyde protected as a diethoxy acetal, paired with a terminal alkyl chloride for nucleophilic substitution. It is the essential bifunctional building block for synthesizing (Z,Z)-11,13-hexadecadienal, an agricultural pheromone, with reported 85% alkylation yields. Unlike simple decyl chloride or decanal, it withstands strongly basic conditions (e.g., Grignard reactions) while enabling sequential deprotection. Choose the chloro analog over the bromo derivative for better selectivity and fewer side reactions. Secure your supply of this strategic intermediate to accelerate your pheromone R&D programs.

Molecular Formula C14H29ClO2
Molecular Weight 264.83 g/mol
CAS No. 1221273-58-0
Cat. No. B1425260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Chloro-1,1-diethoxydecane
CAS1221273-58-0
Molecular FormulaC14H29ClO2
Molecular Weight264.83 g/mol
Structural Identifiers
SMILESCCOC(CCCCCCCCCCl)OCC
InChIInChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3
InChIKeyCBGYUTQJILAMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Chloro-1,1-diethoxydecane (CAS 1221273-58-0): A Bifunctional Acetal Linker for Pheromone Synthesis and Organic Building Blocks


10-Chloro-1,1-diethoxydecane is a chloro-functionalized acyclic acetal compound characterized by a ten-carbon alkyl chain terminating in a chlorine atom, with two ethoxy groups protecting the opposite terminus as an acetal moiety . This bifunctional architecture provides both a latent aldehyde (via acetal deprotection) and an alkyl chloride handle for nucleophilic substitution, making it a versatile building block in organic synthesis [1]. The compound is primarily documented as a key intermediate in the multi-step synthesis of (Z,Z)-11,13-hexadecadienal, a pheromone used in agricultural pest control .

Why 10-Chloro-1,1-diethoxydecane Cannot Be Substituted with Common Alkyl Halides or Simple Acetals


Substituting 10-Chloro-1,1-diethoxydecane with simpler analogs such as decyl chloride or unprotected aldehydes introduces critical limitations in synthetic utility and reaction selectivity. Decyl chloride (1-chlorodecane) lacks the protected aldehyde functionality, precluding sequential deprotection and subsequent carbon-carbon bond formation . Conversely, decanal or its dimethyl acetal lacks the terminal halogen handle required for alkylation or Grignard reactions, and unprotected aldehydes are incompatible with strongly basic or nucleophilic conditions [1]. The bromo analog (10-bromo-1,1-diethoxydecane) offers higher reactivity but with demonstrably different physical properties (density 1.1 g/cm³ vs. 0.932 g/cm³) and potential for unwanted side reactions due to increased leaving group ability, underscoring that in-class compounds are not interchangeable without altering reaction outcomes .

Quantitative Differentiation of 10-Chloro-1,1-diethoxydecane from Structural Analogs: A Comparative Evidence Guide


Density and Physical Properties Compared to 10-Bromo-1,1-diethoxydecane

The chloro analog exhibits a significantly lower density compared to its bromo counterpart: 0.932 ± 0.06 g/cm³ for the chloro compound versus 1.081 ± 0.06 g/cm³ for the bromo analog . This difference arises from the atomic mass of the halogen substituent and directly impacts purification by density separation and formulation in biphasic reaction systems.

Physical Properties Density Halogen Exchange

Boiling Point Comparison with 10-Bromo-1,1-diethoxydecane

The chloro compound has a predicted boiling point of 314.2 ± 12.0 °C at 760 mmHg, which is 13.4 °C lower than the bromo analog's 327.6 ± 12.0 °C [1] [2]. This lower boiling point may facilitate purification by vacuum distillation and reduces energy input requirements for thermal processing.

Thermal Properties Distillation Volatility

Lipophilicity (LogP) Comparison with 10-Bromo-1,1-diethoxydecane

The chloro compound has a calculated LogP of 5.08, which is marginally lower than the bromo analog's LogP of 5.26 [1] [2]. This subtle difference in lipophilicity can affect compound partitioning in biological assays or chromatographic retention, potentially impacting downstream applications in medicinal chemistry or agrochemical development.

Lipophilicity LogP Membrane Permeability

Flash Point Comparison with 10-Bromo-1,1-diethoxydecane

The chloro analog has a predicted flash point of 64.0 ± 14.7 °C, which is substantially lower than the bromo analog's 108.1 ± 15.1 °C [1] [2]. This difference classifies the chloro compound as a more flammable liquid, requiring stricter handling and storage protocols (e.g., ventilation, ignition source control) compared to the bromo derivative.

Safety Flammability Flash Point

Synthetic Yield in Alkylation Reaction

In an alkylation reaction with but-1-yne, 10-Chloro-1,1-diethoxydecane achieved an 85% yield under ambient temperature conditions . This reported yield provides a baseline for process chemists to evaluate the compound's suitability for specific transformations compared to alternative starting materials, though direct comparative yield data for other substrates under identical conditions is not available.

Synthetic Efficiency Reaction Yield Alkylation

Molecular Weight Comparison with Decyl Chloride and Unprotected Acetal

10-Chloro-1,1-diethoxydecane has a molecular weight of 264.83 g/mol, which is significantly higher than decyl chloride (176.72 g/mol) and 1,1-diethoxydecane (230.39 g/mol) [1] [2]. This difference in molecular weight directly affects stoichiometric calculations, molar equivalents, and cost-per-mole in procurement decisions.

Molecular Weight Stoichiometry Formulation

Optimal Application Scenarios for 10-Chloro-1,1-diethoxydecane Based on Differential Evidence


Pheromone Synthesis: Precursor to (Z,Z)-11,13-Hexadecadienal

The compound is specifically documented as an intermediate in the multi-step synthesis of (Z,Z)-11,13-hexadecadienal, a pheromone used for agricultural pest control, particularly targeting navel orangeworm populations . The bifunctional nature (protected aldehyde + chloroalkyl chain) is essential for the sequential transformations required in this pathway, and substitution with decyl chloride or simple acetals would not provide the necessary orthogonal reactivity. The reported 85% yield in alkylation steps supports its practical utility in this application [1].

Protected Aldehyde Building Block for Grignard and Alkylation Reactions

The diethoxy acetal moiety serves as a stable protecting group for a latent aldehyde, enabling compatibility with strongly basic and nucleophilic conditions such as Grignard reactions . The terminal chloride provides a handle for alkylation or metal-halogen exchange. This orthogonal reactivity profile is distinct from simpler alkyl halides (e.g., decyl chloride) which lack the protected carbonyl, and from simple acetals (e.g., 1,1-diethoxydecane) which lack the halogen handle [1]. The chloro analog's lower reactivity compared to the bromo derivative may offer better control in selective transformations where over-alkylation is a concern [2].

Fine Chemical Intermediate Requiring Precise Halogen Reactivity

The choice between chloro and bromo analogs involves a trade-off between reactivity and selectivity. The chloro compound's lower leaving group ability (compared to bromo) can be advantageous in reactions where controlled nucleophilic substitution is desired, minimizing side reactions such as elimination or over-alkylation . The quantitative differences in physical properties—lower density (0.932 vs. 1.081 g/cm³) and lower boiling point (314.2 vs. 327.6 °C)—may also influence purification strategies and reactor design [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Chloro-1,1-diethoxydecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.